Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is a complex organic compound with a molecular formula of C37H28Li4N6O15S4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) typically involves the diazotization of 7-aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
Scientific Research Applications
Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) has several scientific research applications:
Chemistry: Used as a dye for cellulose fibers, silk, leather, and paper.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic agents.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate): A similar compound with sodium instead of lithium, used in similar applications.
Other Azo Dyes: Compounds with similar azo linkages and aromatic structures, used in dyeing and staining applications.
Uniqueness
Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is unique due to its specific lithium content, which can influence its solubility, stability, and interaction with other molecules. This uniqueness makes it suitable for specialized applications where lithium’s properties are advantageous.
Properties
CAS No. |
65151-41-9 |
---|---|
Molecular Formula |
C37H28Li4N6O15S4 |
Molecular Weight |
952.8 g/mol |
IUPAC Name |
tetralithium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Li/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
ASMPXGFEJXMIIN-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.